N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an imidazole ring, a dioxoisoindole structure, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring and the dioxoisoindole structure. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles . The dioxoisoindole structure can be formed through the reaction of phthalic anhydride with appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, amines, and substituted imidazoles, respectively.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the dioxoisoindole structure can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Imidazol-4-yl)ethyl]acrylamide: Features an imidazole ring and an acrylamide group.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole ring and a propanamide group.
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of an imidazole ring, a dioxoisoindole structure, and a carboxamide group. This unique structure allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H22N4O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c1-12(2)6-8-23-18(25)15-4-3-13(9-16(15)19(23)26)17(24)21-7-5-14-10-20-11-22-14/h3-4,9-12H,5-8H2,1-2H3,(H,20,22)(H,21,24) |
InChI Key |
BQDPAEJDPFOUFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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